3-Hydrazinylquinoxalin-2-ol
Overview
Description
3-Hydrazinylquinoxalin-2-ol is a chemical compound that has been used as an intermediate in the synthesis of various ring systems, including triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines .
Synthesis Analysis
The compound this compound and 2,3-dichloroquinoxaline were prepared from 2,3-dihydroxyquinoxaline and used as intermediates in the syntheses of the aforementioned ring systems .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H8N4O, and its molecular weight is 176.18 g/mol .
Scientific Research Applications
Synthesis of Fused Quinoxaline Ring Systems : 3-Hydrazinylquinoxalin-2-ol has been used as an intermediate in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines ring systems (Waly, El-Gogary, & El-Sepelgy, 2009).
Anticonvulsant Evaluation : It has been used in the synthesis and anticonvulsant evaluation of various compounds, including 1-ethyl-3-hydrazinylquinoxalin-2-1 H -one. These compounds have shown significant anticonvulsant activity, with a strong correlation between molecular modeling results and anticonvulsant activity (Bayoumi et al., 2012; Abulkhair et al., 2013).
Antimicrobial Activity : The compound has been utilized in synthesizing novel fused quinoxalines with significant antimicrobial activity. For example, 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have shown promising antibacterial properties (Soliman & Amer, 2012; Taiwo, Obafemi, & Akinpelu, 2021).
Synthesis of Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives : The compound was used in synthesizing biologically active pyrazol-1-ylquinoxalin-2(1H)-one derivatives, which demonstrated significant antibacterial activity (Ajani et al., 2009).
Antioxidant, Anticancer, and Antiviral Activities : Derivatives synthesized from 2-hydrazino-3-phenylquinoxaline have been screened for antioxidant activities. Some compounds showed potent scavenging activities and exhibited broad-spectrum anticancer activity against various cancer cell lines. Additionally, weak antiviral activity against Herpes Simplex virus type-1 was observed (El-Tombary & El‐Hawash, 2014).
Synthesis of Chiral Quinoxaline Derivatives from Amino Acids : this compound has been used in synthesizing N-protected L-amino acid hydrazide derivatives, which were evaluated for antibacterial and antifungal activity (El‐Faham, Massry, Amer, & Gohar, 2004; 2006).
Future Directions
The synthesis of quinazoline 3-oxides and their derivatives, which are structurally similar to 3-Hydrazinylquinoxalin-2-ol, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that this compound could also have potential applications in the synthesis of new derivatives or analogues to treat various diseases.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various ring systems such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines . These ring systems have been associated with a wide range of biological activities, suggesting that 3-Hydrazinylquinoxalin-2-ol may interact with multiple targets.
Mode of Action
This compound reacts with various compounds to form different ring systems . For instance, it reacts with ethyl 2-hydroxyimino-3-oxobutanoate or 1-Ar-2-(hydroxyimino)-butane-1,3-diones in acetic acid to form a mixture of the E- and Z- hydrazones
Action Environment
It’s known that the reaction of this compound with other compounds to form different ring systems can be influenced by factors such as temperature and the presence of certain solvents .
Properties
IUPAC Name |
3-hydrazinyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCGPQWNWDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?
A1: this compound (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
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